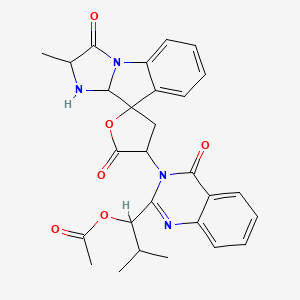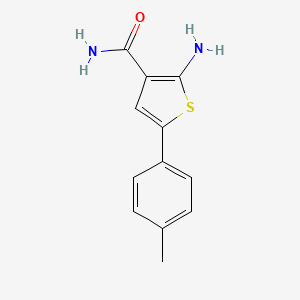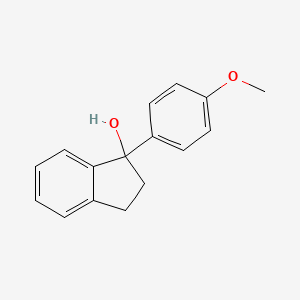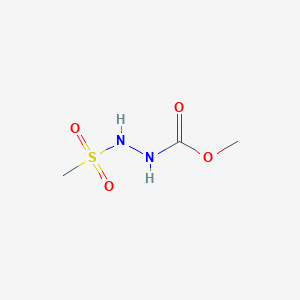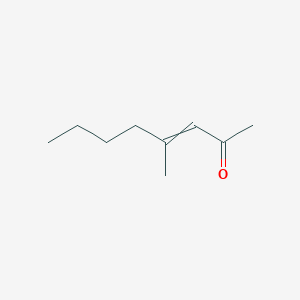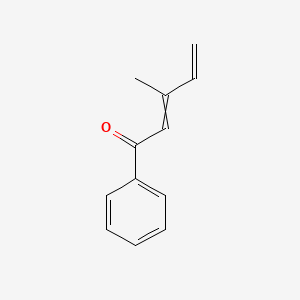![molecular formula C22H22N2O2 B14612758 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide CAS No. 58754-33-9](/img/structure/B14612758.png)
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with methoxy and pyridinyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. For instance, the reaction between 4-methoxybenzoic acid and 2-[1-(pyridin-2-yl)propan-2-yl]aniline under appropriate conditions can yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide.
科学的研究の応用
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用機序
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl substituent and exhibit comparable biological activities.
Benzamide Derivatives: Compounds with a benzamide core structure, such as substituted benzamides, have similar chemical properties and applications.
Uniqueness
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.
特性
CAS番号 |
58754-33-9 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-methoxy-N-[2-(1-pyridin-2-ylpropan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16(15-18-7-5-6-14-23-18)20-8-3-4-9-21(20)24-22(25)17-10-12-19(26-2)13-11-17/h3-14,16H,15H2,1-2H3,(H,24,25) |
InChIキー |
YWAGQLMITMTPBX-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


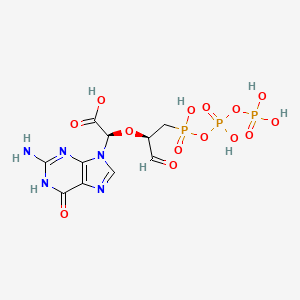
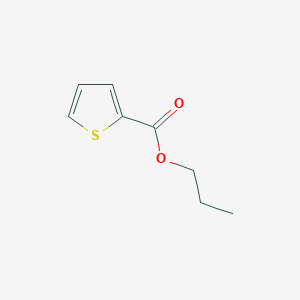
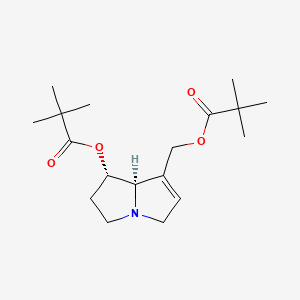
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
